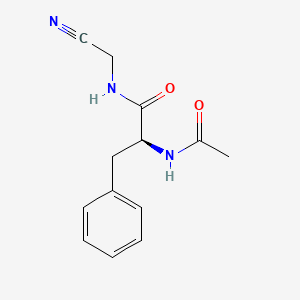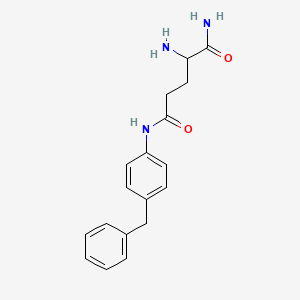
2-amino-N'-(4-benzylphenyl)pentanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N’-(4-benzylphenyl)pentanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group and a benzyl-substituted phenyl group attached to a pentanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N’-(4-benzylphenyl)pentanediamide typically involves the reaction of 4-benzylphenylamine with a suitable pentanediamide precursor. One common method is the condensation reaction between 4-benzylphenylamine and glutaric anhydride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 2-amino-N’-(4-benzylphenyl)pentanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N’-(4-benzylphenyl)pentanediamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
2-amino-N’-(4-benzylphenyl)pentanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-amino-N’-(4-benzylphenyl)pentanediamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-N-(4-benzylphenyl)acetamide
- 2-amino-N-(4-benzylphenyl)butanediamide
- 2-amino-N-(4-benzylphenyl)hexanediamide
Uniqueness
2-amino-N’-(4-benzylphenyl)pentanediamide is unique due to its specific pentanediamide backbone, which imparts distinct chemical and physical properties. Compared to similar compounds with shorter or longer carbon chains, it may exhibit different reactivity, solubility, and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C18H21N3O2 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
2-amino-N'-(4-benzylphenyl)pentanediamide |
InChI |
InChI=1S/C18H21N3O2/c19-16(18(20)23)10-11-17(22)21-15-8-6-14(7-9-15)12-13-4-2-1-3-5-13/h1-9,16H,10-12,19H2,(H2,20,23)(H,21,22) |
Clave InChI |
RYHUMGNBCPJDFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CCC(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



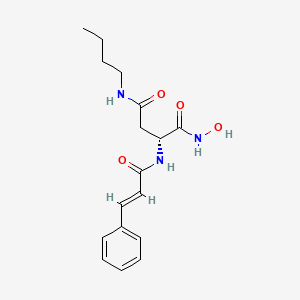
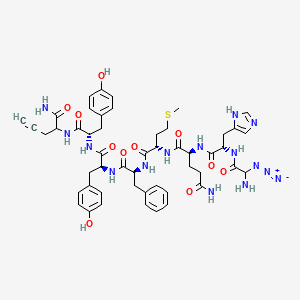
![N5-[4-Benzylphenyl]-L-glutamamide](/img/structure/B10851562.png)
![N6-[(4-Nitro)-phenyl]-9-benzyl-2-phenyladenine](/img/structure/B10851567.png)
![N6-methoxy-2-[(2-pyridinyl)ethynyl]adenosine](/img/structure/B10851576.png)
![N6-[(4-Amino)-phenyl]-9-benzyl-2-phenyladenine](/img/structure/B10851577.png)
![N6-methoxy-2-[(4-methylphenyl)ethynyl]adenosine](/img/structure/B10851581.png)
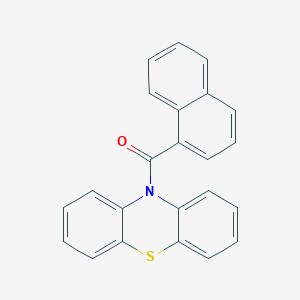
![N6-methoxy-2-[(4-pentylphenyl)ethynyl]adenosine](/img/structure/B10851592.png)
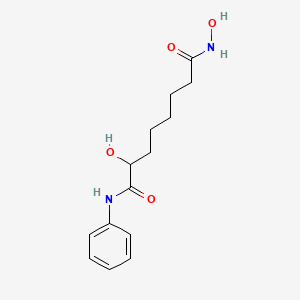
![N6-methoxy-2-[(3-pyridinyl)ethynyl]-adenosine](/img/structure/B10851601.png)

